REACTION_CXSMILES
|
C1CCCCC1.C1(C)C=C[C:10]([S:13](O)(=O)=O)=[CH:9][CH:8]=1.[CH2:18]([SH:21])[CH2:19][CH3:20].[CH:22](=O)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>O>[CH2:18]([S:21][CH:22]([S:13][CH2:10][CH2:9][CH3:8])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:19][CH3:20]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(CC)S
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Over a period of 25 minutes with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100 cc reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser, magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
hot plate equipped with magnetic stirring apparatus
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
refluxed for a period of 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
The reaction mass is then washed with one 50 ml portion of a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The resulting filtrate is distilled on a Microvigreux column
|
Type
|
CUSTOM
|
Details
|
yielding the following five fractions
|
Reaction Time |
25 min |
Name
|
|
Type
|
|
Smiles
|
C(CC)SC(C1=CC=CC=C1)SCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |